Fezagepras

描述

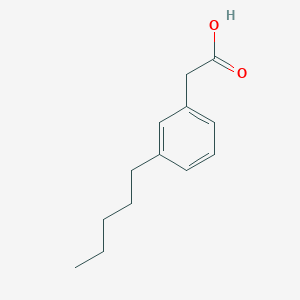

Structure

3D Structure

属性

IUPAC Name |

2-(3-pentylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGQOIGYZLJMIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002101-19-0 |

Source

|

| Record name | Setogepram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setogepram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEZAGEPRAS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PBI-4050: A Novel Modulator of Anti-Inflammatory and Anti-Fibrotic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PBI-4050, an orally active small molecule, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a range of preclinical and clinical investigations. This document provides a comprehensive technical overview of PBI-4050, detailing its core mechanism of action, its influence on key signaling pathways implicated in inflammation and fibrosis, and a summary of quantitative findings from pivotal studies. While the clinical development of PBI-4050 for idiopathic pulmonary fibrosis (IPF) has been halted, the extensive research conducted offers valuable insights into novel therapeutic targets and pathways for inflammatory and fibrotic diseases.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PBI-4050's biological activity and its potential as a pharmacological tool.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can affect virtually any organ, leading to progressive organ dysfunction and failure.[3] Chronic inflammation is a key driver of fibrosis, creating a microenvironment that promotes the activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for ECM deposition.[3] Key signaling molecules such as Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines play a central role in this process.[4] PBI-4050 emerged as a promising therapeutic candidate due to its unique ability to modulate these intertwined pathways.

Core Mechanism of Action: Dual Modulation of GPR40 and GPR84

PBI-4050's primary mechanism of action lies in its dual activity as an agonist for G-protein coupled receptor 40 (GPR40) and an antagonist for G-protein coupled receptor 84 (GPR84). These receptors are increasingly recognized for their roles in regulating inflammation and metabolic processes.

-

GPR40 (Free Fatty Acid Receptor 1 - FFAR1): GPR40 is considered a protective receptor in the context of fibrosis. Its activation by agonists like PBI-4050 is associated with anti-fibrotic effects.

-

GPR84: In contrast, GPR84 is viewed as a deleterious receptor, with its activation promoting pro-inflammatory and pro-fibrotic responses. PBI-4050 acts as an antagonist, blocking the signaling cascade initiated by this receptor.

This dual modulation allows PBI-4050 to simultaneously stimulate protective pathways while inhibiting detrimental ones, resulting in a potent anti-inflammatory and anti-fibrotic profile.

Modulation of Anti-Inflammatory Pathways

PBI-4050 exerts its anti-inflammatory effects through the regulation of key cellular players and signaling cascades.

Macrophage Polarization

Macrophages, key cells of the innate immune system, can be polarized into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes. PBI-4050 has been shown to influence this balance, promoting a shift towards the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines.

Regulation of Pro-Inflammatory Cytokines

Preclinical studies have consistently demonstrated PBI-4050's ability to reduce the expression of several pro-inflammatory cytokines and chemokines, including:

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Tumor Necrosis Factor-alpha (TNF-α)

Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and fibrotic diseases. PBI-4050's antagonistic action on GPR84 and agonistic action on GPR40 are proposed to indirectly inhibit the activation of the NLRP3 inflammasome, contributing to its overall anti-inflammatory effect.

Attenuation of Pro-Fibrotic Pathways

PBI-4050's anti-fibrotic activity is a direct consequence of its influence on fibroblast biology and the signaling pathways that govern ECM production.

Inhibition of Fibroblast-to-Myofibroblast Differentiation

A critical step in the development of fibrosis is the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. This process is marked by the expression of α-smooth muscle actin (α-SMA). PBI-4050 has been shown to inhibit this differentiation, as evidenced by the abrogation of α-SMA expression in fibroblasts.

Downregulation of Pro-Fibrotic Mediators

PBI-4050 reduces the expression of key pro-fibrotic molecules, including:

-

Connective Tissue Growth Factor (CTGF): A downstream mediator of TGF-β signaling that plays a crucial role in sustained fibrosis.

-

Transforming Growth Factor-beta (TGF-β): While not a direct inhibitor, PBI-4050 modulates the downstream effects of this master regulator of fibrosis.

By targeting these central mediators, PBI-4050 disrupts the positive feedback loops that perpetuate the fibrotic process.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from significant preclinical and clinical studies of PBI-4050.

Table 1: Preclinical Efficacy of PBI-4050 in Animal Models of Fibrosis

| Organ | Animal Model | Key Finding | Reference |

| Lung | Bleomycin-induced pulmonary fibrosis | 47% reduction in histological lesions | |

| Lung | Bleomycin-induced pulmonary fibrosis | Significant decrease in Ashcroft score | |

| Kidney, Liver, Heart, Pancreas, Skin | Various fibrosis models | Significant attenuation of fibrosis |

Table 2: Biomarker Changes in Phase 2 Clinical Trial (NCT02538536) in IPF Patients (12 weeks treatment)

| Biomarker | Change with PBI-4050 | p-value | Putative Role | Reference |

| IL-9 | ↑ 35% | < 0.05 | Antifibrotic activity | |

| IL-7 | ↑ 14% | < 0.05 | Counter-regulator to TGF-β | |

| MIP-1β | ↑ 11% | < 0.05 | Shift to wound-healing environment | |

| IL-1Ra | ↑ 98% | = 0.08 | Protective role in fibrotic diseases | |

| CCL-18 (with nintedanib) | ↓ 10% | < 0.01 | Marker of disease severity |

Table 3: Change in Forced Vital Capacity (FVC) in Phase 2 Clinical Trial (NCT02538536) in IPF Patients (12 weeks treatment)

| Treatment Group | Mean Change in FVC (mL) | Mean Change in FVC (% predicted) | p-value (% predicted) | Reference |

| PBI-4050 alone (n=9) | -12.2 | -1.11% | 0.4759 | |

| PBI-4050 + nintedanib (n=16) | +1.87 | +0.06% | 0.9513 | |

| PBI-4050 + pirfenidone (n=16) | -102 | -2.69% | 0.0240 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of PBI-4050.

Bleomycin-Induced Pulmonary Fibrosis Model

This widely used animal model mimics key aspects of human pulmonary fibrosis.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 0.025 U) is administered on day 0.

-

Treatment: PBI-4050 (e.g., 200 mg/kg) is administered orally, often starting after the initial inflammatory phase (e.g., from day 7 to day 21) to assess its therapeutic effect on established fibrosis.

-

Endpoints:

-

Histopathology: Lung tissue is harvested, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using a semi-quantitative method like the Ashcroft score.

-

Biochemical Analysis: Hydroxyproline content in the lung tissue, a measure of total collagen, can be quantified.

-

Gene Expression Analysis: Lung tissue can be analyzed by qPCR to measure the mRNA expression of pro-inflammatory and pro-fibrotic markers (e.g., TNF-α, IL-6, MCP-1).

-

Serum Biomarker Analysis: Blood samples are collected to measure circulating levels of inflammatory and fibrotic biomarkers using techniques like multiplex analysis.

-

In Vitro Fibroblast Activation Assay

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts.

-

Cell Culture: Primary human dermal or lung fibroblasts are cultured in appropriate media.

-

Stimulation: Fibroblasts are stimulated with a pro-fibrotic agent, most commonly TGF-β, to induce differentiation.

-

Treatment: Cells are co-incubated with TGF-β and various concentrations of PBI-4050.

-

Endpoints:

-

α-SMA Expression: The expression of α-smooth muscle actin, a marker of myofibroblast differentiation, is measured by techniques such as Western blotting or immunofluorescence.

-

Pro-fibrotic Cytokine Production: The levels of secreted pro-fibrotic cytokines, such as CTGF, in the cell culture supernatant are quantified by ELISA.

-

Macrophage Polarization Assay

This assay evaluates the effect of a compound on the polarization of macrophages.

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are enriched.

-

Differentiation: Monocytes are differentiated into macrophages (M0) using macrophage colony-stimulating factor (M-CSF).

-

Polarization:

-

M1 Polarization: M0 macrophages are treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

M2 Polarization: M0 macrophages are treated with interleukins such as IL-4 and IL-10.

-

-

Treatment: Cells are treated with the polarizing stimuli in the presence or absence of PBI-4050.

-

Endpoints:

-

Surface Marker Expression: The expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163) is analyzed by flow cytometry.

-

Cytokine Secretion: The levels of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant are measured by ELISA or multiplex assays.

-

Conclusion

PBI-4050 represents a novel therapeutic approach targeting the interconnected pathways of inflammation and fibrosis. Its dual modulation of GPR40 and GPR84 provides a unique mechanism for simultaneously promoting anti-fibrotic and anti-inflammatory responses. The comprehensive data gathered from preclinical models and clinical trials underscore the potential of this pathway as a target for a range of fibrotic and inflammatory conditions. Although its development for IPF has been discontinued, the wealth of research on PBI-4050 provides a valuable foundation for future drug discovery and development efforts in this challenging therapeutic area. The detailed understanding of its mechanism of action and its effects on key biomarkers can guide the design of next-generation therapies with improved efficacy and safety profiles.

References

Fezagepras: A Technical Overview of its Discovery, Characterization, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezagepras (formerly PBI-4050) was a novel small molecule therapeutic candidate developed by Liminal BioSciences. Initially investigated for its anti-inflammatory and anti-fibrotic properties in indications such as idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia, its clinical development trajectory shifted due to unexpected pharmacokinetic findings. This technical guide provides a comprehensive overview of the discovery, initial characterization, and eventual discontinuation of this compound, summarizing available data from preclinical and clinical studies. The document details the proposed mechanisms of action, clinical trial designs, and the key findings that led to the cessation of its development.

Introduction

This compound emerged as a promising candidate for treating fibrotic and metabolic diseases. The initial hypothesis was centered on its ability to modulate key signaling pathways involved in inflammation and fibrosis.[1][2][3] Preclinical studies in animal models of pulmonary fibrosis suggested that this compound could reduce the levels of pro-fibrotic molecules, leading to a significant amelioration of the disease state.[1] This early promise led to its advancement into clinical trials for idiopathic pulmonary fibrosis (IPF).

Proposed Mechanism of Action

This compound was designed as a small molecule modulator of multiple receptors, primarily targeting Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Both receptors are implicated in metabolic regulation and have been linked to the pathogenesis of inflammatory and fibrotic diseases.

Signaling Pathway Diagram

The following diagram illustrates the initially proposed mechanism of action of this compound.

Preclinical and Clinical Development

The development of this compound progressed through several phases, with each stage providing critical data that ultimately shaped its trajectory.

Preclinical Studies

Studies in mouse models of pulmonary fibrosis demonstrated that this compound could lower the levels of molecules that promoted tissue scarring, leading to a significant easing of the disease.

Clinical Trials

A Phase 2 open-label clinical trial (NCT02538536) was completed in January 2017 to evaluate the safety and efficacy of this compound in 40 patients with IPF. Patients received 800 mg of this compound daily (four 200-mg capsules) for five months. The study included cohorts receiving this compound as a monotherapy and in combination with the standard-of-care treatments, nintedanib and pirfenidone.

The results showed that patients receiving this compound alone or in combination with Ofev (nintedanib) had stable forced vital capacity (FVC), a key measure of lung function. However, a potential drug-drug interaction was observed with Esbriet (pirfenidone), where this compound appeared to be degraded faster, reducing its effectiveness. The treatments were generally reported as safe.

In December 2020, a Phase 1 multiple ascending dose trial (NCT04695041) was initiated in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of higher and more frequent doses of this compound (up to 2400 mg daily) than previously studied. The goal was to define an optimal dosing regimen for future Phase 2 trials in IPF and hypertriglyceridemia.

Shift in Development Strategy: Pharmacokinetics and a New Hypothesis

Interim pharmacokinetic (PK) data from the Phase 1 MAD study in June 2021 led to a halt in the planned Phase 2 trials for IPF and hypertriglyceridemia. The data revealed unexpectedly low plasma concentrations of this compound and a high level of its glutamine conjugate metabolite. This metabolic profile suggested that this compound was acting as a "nitrogen scavenger," a mechanism entirely different from its initially intended anti-fibrotic and anti-inflammatory action.

Nitrogen Scavenging Mechanism

Nitrogen-scavenging drugs work by conjugating with nitrogen-containing waste products, such as glutamine, to facilitate their excretion from the body. This is a therapeutic strategy for conditions characterized by hyperammonemia (high levels of ammonia in the blood). The prominent formation of a glutamine conjugate of this compound suggested it might have potential in such indications.

Final Clinical Evaluation and Discontinuation

Based on the nitrogen scavenging hypothesis, Liminal BioSciences initiated a Phase 1a single ascending dose (SAD) clinical trial in May 2022. This study was designed as a head-to-head comparison of this compound with sodium phenylbutyrate, an established nitrogen-scavenging drug.

Summary of Clinical Trial Data

Due to the discontinuation of the program, detailed quantitative data from the clinical trials are not extensively published. The following tables summarize the available information on the clinical studies conducted.

Table 1: this compound Clinical Trials Overview

| Trial Identifier | Phase | Indication | Status | Key Findings/Outcome |

| NCT02538536 | 2a | Idiopathic Pulmonary Fibrosis | Completed | Stable FVC in monotherapy and with nintedanib; potential negative interaction with pirfenidone. |

| NCT04695041 | 1 (MAD) | Healthy Volunteers | Terminated | Low plasma concentrations of this compound, high levels of glutamine conjugate metabolite; led to a shift in development strategy. |

| N/A | 1a (SAD) | Healthy Volunteers | Completed | This compound was significantly inferior to sodium phenylbutyrate as a nitrogen scavenger; led to program discontinuation. |

Table 2: Pharmacokinetic and Dosing Information (Qualitative)

| Parameter | Observation | Source |

| Plasma Concentration | Low plasma concentrations observed at higher doses. | |

| Metabolism | Major metabolite was the glutamine conjugate. | |

| Dosing (Phase 2 IPF) | 800 mg daily (four 200-mg capsules). | |

| Dosing (Phase 1 MAD) | Multiple ascending doses up to 2400 mg daily (single or divided doses). |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following provides a general workflow for the types of studies conducted.

Clinical Trial Workflow

Conclusion

The development of this compound serves as an important case study in pharmaceutical research and development. While initial preclinical data and a plausible mechanism of action supported its investigation for fibrotic diseases, comprehensive pharmacokinetic evaluation in humans revealed a metabolic profile that was inconsistent with the intended therapeutic effect. The subsequent investigation of an alternative hypothesis, while scientifically sound, ultimately did not yield a viable therapeutic candidate. The data-driven decision to discontinue the program, based on a direct comparison with an established therapy, exemplifies a resource-conscious approach to drug development. Although this compound did not reach the market, the knowledge gained from its development contributes to the broader understanding of small molecule pharmacokinetics and metabolism.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of this compound [prnewswire.com]

- 3. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of this compound [newswire.ca]

Preclinical Evidence for Fezagepras in Fibrotic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that has demonstrated significant anti-fibrotic and anti-inflammatory properties in a range of preclinical studies. Developed by Prometic Life Sciences (now Liminal BioSciences), this compound emerged as a promising therapeutic candidate for various fibrotic conditions affecting organs such as the lungs, kidneys, and liver. Although its clinical development was ultimately discontinued, the preclinical data provides valuable insights into a novel anti-fibrotic pathway. This technical guide offers an in-depth summary of the preclinical evidence for this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-fibrotic effects through a novel mechanism involving the modulation of two G-protein coupled receptors (GPCRs) that respond to free fatty acids: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84.[1][2][3] Preclinical research has elucidated a dual-action mechanism where these receptors act as "dual master switches" in the progression of fibrosis.[1][3]

-

GPR40 Agonism: this compound acts as an agonist for GPR40. Studies using knockout mice have revealed that GPR40 has a protective role against the development of fibrosis. Its activation is associated with anti-fibrotic effects.

-

GPR84 Antagonism: Conversely, this compound functions as an antagonist for GPR84. This receptor is considered deleterious in fibrotic diseases, and its inhibition by this compound contributes to the attenuation of fibrosis.

This unique dual modulation of GPR40 and GPR84 by a single agent represents a novel therapeutic strategy for targeting fibrosis. The compound has been shown to act on key cells involved in the fibrotic pathway, including macrophages, fibroblasts, and epithelial cells.

Signaling Pathway

The anti-fibrotic action of this compound is initiated by its dual modulation of GPR40 and GPR84. As an agonist of the protective GPR40 receptor, it stimulates anti-fibrotic signaling cascades. Simultaneously, as an antagonist of the pro-fibrotic GPR84 receptor, it blocks downstream signaling that promotes fibrosis. This combined action leads to the inhibition of key pathological processes in fibrosis, including the differentiation of fibroblasts into myofibroblasts, a critical step in the excessive deposition of extracellular matrix (ECM). Consequently, there is a reduction in the expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA), collagen, and connective tissue growth factor (CTGF).

References

Fezagepras (PBI-4050): A Modulator of Pro-Fibrotic Cytokine Expression in Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that was under development for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2] Although its clinical development for IPF was halted due to pharmacokinetic concerns, the extensive preclinical research into its mechanism of action provides valuable insights into its anti-fibrotic properties.[2] this compound demonstrated the ability to modulate the expression of key pro-fibrotic and anti-fibrotic cytokines, suggesting a potential therapeutic approach for a variety of fibrotic conditions. This technical guide provides an in-depth overview of the effects of this compound on pro-fibrotic cytokine expression, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a novel mechanism involving the modulation of two G-protein coupled receptors: G-protein coupled receptor 40 (GPR40), for which it acts as an agonist, and G-protein coupled receptor 84 (GPR84), for which it acts as an antagonist.[3][4] This dual activity influences downstream signaling pathways that are critical in the pathogenesis of fibrosis.

One of the key pathways modulated by this compound is the LKB1/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway. By activating this pathway, this compound can inhibit the proliferation of hepatic stellate cells, a key cell type involved in liver fibrosis. Furthermore, this compound has been shown to restore the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-fibrotic properties. The activation of PPARγ is associated with the downregulation of pro-inflammatory and pro-fibrotic cytokines.

Effect on Pro-Fibrotic and Anti-Fibrotic Cytokine Expression

Preclinical and clinical studies have demonstrated that this compound can alter the balance of cytokines involved in fibrosis, shifting the microenvironment from a pro-fibrotic to an anti-fibrotic state.

Reduction of Pro-Fibrotic Cytokines

Preclinical studies in various animal models of fibrosis have consistently shown that this compound reduces the expression of key pro-fibrotic cytokines.

| Cytokine | Model | Key Findings | Citation |

| Transforming Growth Factor-beta (TGF-β) | Heart failure with reduced ejection fraction (rat model) | Reduced the increased expression of TGF-β in the lungs. | |

| Diabetic nephropathy (mouse model) | Inhibited TGF-β–mediated fibrotic signaling pathways in the kidney. | ||

| Connective Tissue Growth Factor (CTGF) | In vitro human fibroblast studies | Inhibited CTGF expression in human fibroblasts. | |

| General preclinical fibrosis models | Reduces the expression of pro-fibrotic markers including CTGF. | ||

| Interleukin-6 (IL-6) | Heart failure with reduced ejection fraction (rat model) | Reduced the increased expression of IL-6 in the lungs. | |

| General preclinical fibrosis models | Reduces the expression of pro-inflammatory and pro-fibrotic markers including IL-6. |

Upregulation of Anti-Fibrotic Cytokines

A phase 2 clinical trial in patients with idiopathic pulmonary fibrosis provided evidence of this compound's ability to increase the levels of cytokines with anti-fibrotic properties.

| Cytokine | Study Population | Key Quantitative Data | Citation |

| Interleukin-9 (IL-9) | Idiopathic Pulmonary Fibrosis Patients | Increased levels by 35% (p < 0.05) following 12 weeks of treatment. | |

| Interleukin-7 (IL-7) | Idiopathic Pulmonary Fibrosis Patients | Increased levels by 14% (p < 0.05) following 12 weeks of treatment. IL-7 is noted to be a counter-regulator to the pro-fibrotic cytokine TGF-β. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for preclinical evaluation of its anti-fibrotic effects.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on standard methodologies used in fibrosis research, the following outlines the likely approaches taken.

Animal Models of Fibrosis

-

Bleomycin-Induced Lung Fibrosis: This is a widely used model to mimic idiopathic pulmonary fibrosis.

-

Animals: Typically, C57BL/6 mice are used.

-

Induction: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.

-

Treatment: this compound would be administered orally (gavage) at a specified dose (e.g., 100-200 mg/kg/day) starting either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration).

-

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A common model for studying liver fibrosis.

-

Animals: Typically, rats or mice are used.

-

Induction: CCl4 is administered via intraperitoneal injection, typically twice a week for several weeks, to induce chronic liver injury and fibrosis.

-

Treatment: this compound would be administered orally for the duration of the CCl4 treatment period.

-

Measurement of Cytokine Expression

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from homogenized tissue samples using a suitable RNA isolation kit.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for target cytokines (e.g., TGF-β1, CTGF, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Tissue samples are homogenized in a lysis buffer containing protease inhibitors.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

ELISA is performed using commercially available kits specific for the target cytokines to measure their protein levels in the tissue lysates.

-

-

Western Blotting:

-

Protein extracts from tissue homogenates are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is incubated with primary antibodies specific for the target cytokines, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

-

Conclusion

This compound has demonstrated a consistent anti-fibrotic effect in a range of preclinical models, which is, at least in part, attributable to its ability to modulate the expression of key pro- and anti-fibrotic cytokines. Its unique mechanism of action, involving the dual modulation of GPR40 and GPR84, offers a novel therapeutic strategy for fibrotic diseases. While the clinical development of this compound for IPF has been discontinued, the wealth of preclinical data on its impact on cytokine expression and underlying signaling pathways provides a valuable foundation for future research and drug development in the field of fibrosis. Further investigation into the specific downstream effectors of GPR40 and GPR84 signaling will be crucial for a more complete understanding of how this compound orchestrates its anti-fibrotic effects.

References

- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Fezagepras: An Analysis of its Development and Discontinuation

Researchers, scientists, and drug development professionals should be aware that the clinical development of Fezagepras (formerly PBI-4050) has been discontinued, and there is no publicly available scientific literature detailing any anti-proliferative effects of this compound in the context of cancer research.

This compound, a small molecule developed by Liminal BioSciences, was primarily investigated for its potential anti-inflammatory and anti-fibrotic properties.[1][2] The initial therapeutic targets for this compound were idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia.[1] However, the development program for this compound was officially halted.[3]

This guide provides a summary of the available information regarding the intended mechanism of action of this compound, its clinical development history, and the reasons for its discontinuation.

Intended Mechanism of Action

This compound was designed as a modulator of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and Peroxisome Proliferator-Activated Receptor alpha (PPAR alpha).[1] Both of these receptors are known to play a role in metabolic control. The therapeutic rationale for targeting these receptors in fibrotic diseases stemmed from the association between metabolic processes and fibrotic conditions.

Clinical Development and Discontinuation

This compound underwent Phase 1 and Phase 2 clinical trials. A Phase 2 clinical trial for IPF involving 40 patients was completed in January 2017. This trial investigated this compound as a standalone therapy and in combination with the approved IPF treatments, nintedanib and pirfenidone.

Subsequently, a Phase 1 multiple ascending dose (MAD) clinical trial was initiated in late 2020 to evaluate higher daily doses of this compound in healthy volunteers. However, in June 2021, Liminal BioSciences announced the discontinuation of the clinical development of this compound for IPF, based on interim pharmacological data from this trial. The company stated that this decision was not due to any safety concerns.

Following the halt of its development for IPF, an alternative therapeutic potential for this compound as a "nitrogen scavenging" agent was explored. This was based on the observation that the major metabolite of this compound was a glutamine conjugate. A Phase 1a single ascending dose (SAD) clinical trial was designed to compare the nitrogen scavenging capacity of this compound head-to-head with sodium phenylbutyrate.

In July 2022, Liminal BioSciences announced the complete discontinuation of the this compound development program. The decision was based on the results of the Phase 1a SAD trial, which demonstrated that this compound was "significantly inferior" to sodium phenylbutyrate as a nitrogen scavenger. This decision was also not based on safety concerns.

Lack of Anti-Proliferative Data

A thorough review of publicly available scientific literature and clinical trial information reveals no studies investigating the anti-proliferative effects of this compound on cancer cell lines or in animal models of cancer. The research focus for this compound was consistently on its anti-inflammatory and anti-fibrotic potential. Therefore, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams related to anti-proliferative effects, as requested.

The following diagram illustrates the intended, though ultimately unsuccessful, therapeutic development path for this compound.

Caption: Developmental pathway and discontinuation of this compound.

References

- 1. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of this compound [prnewswire.com]

- 2. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of this compound - BioSpace [biospace.com]

- 3. Liminal BioSciences Announces Discontinuation of this compound Development [prnewswire.com]

Fezagepras: A Technical Deep Dive into its Cellular Targets in Lung Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fezagepras (formerly PBI-4050) is a small molecule that was under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Despite the discontinuation of its clinical development for IPF due to pharmacokinetic concerns, the compound's unique mechanism of action and its effects on various cellular targets within lung tissue remain of significant interest to the scientific community. This technical guide provides a comprehensive overview of the known cellular and molecular targets of this compound in the context of lung fibrosis, summarizing key preclinical and clinical findings. We present quantitative data in structured tables, detail experimental methodologies, and provide visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. The pathogenesis of IPF involves a complex interplay of various cell types, including epithelial cells, fibroblasts, and immune cells. This compound emerged as a potential therapeutic agent with a novel anti-fibrotic and anti-inflammatory profile. This document serves as a technical resource, consolidating the available scientific information on the cellular targets of this compound in lung tissue.

Molecular Mechanism of Action

This compound is an orally active small molecule, chemically known as 3-pentylbenzeneacetic acid sodium salt. Its primary mechanism of action revolves around the modulation of two G protein-coupled receptors (GPCRs) that are involved in metabolic and inflammatory signaling:

-

Free Fatty Acid Receptor 1 (FFAR1 or GPR40): this compound acts as an agonist for this receptor.

-

G Protein-Coupled Receptor 84 (GPR84): this compound functions as an antagonist of this receptor.

This dual activity is believed to underlie its anti-fibrotic and anti-inflammatory effects observed in preclinical models of fibrosis across various organs, including the lungs.

Cellular Targets and Effects in Lung Tissue

This compound has been shown to modulate the activity of several key cell types implicated in the pathogenesis of pulmonary fibrosis.

Fibroblasts and Myofibroblasts

A central event in pulmonary fibrosis is the differentiation of fibroblasts into contractile, extracellular matrix-producing myofibroblasts. This compound has demonstrated a direct impact on this process. In vitro studies have shown that this compound inhibits the differentiation of fibroblasts into myofibroblasts, a critical step in the fibrotic cascade.[1]

Immune Cells

The inflammatory component of pulmonary fibrosis involves various immune cells. Preclinical research indicates that this compound can regulate the function of macrophages and T-cells.[2]

Epithelial Cells

Alveolar epithelial cell injury is considered an initiating event in IPF. This compound has been shown to regulate epithelial cells in in vitro models, suggesting a potential role in protecting the alveolar epithelium.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in a Murine Model of Bleomycin-Induced Lung Fibrosis

| Parameter | Effect of this compound | Quantitative Change | Reference |

| Histological Lesions | Reduction | 47% decrease | [1] |

| Ashcroft Score | Reduction | Significantly decreased | [3] |

| α-Smooth Muscle Actin (α-SMA) Expression | Reduction | Decreased |

Table 2: Modulation of Pro-inflammatory and Pro-fibrotic Markers

| Marker | Type | Effect of this compound | Reference |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Reduced expression | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Pro-inflammatory Chemokine | Reduced expression | |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Reduced expression | |

| Interleukin-8 (IL-8) | Pro-inflammatory Chemokine | Reduced expression | |

| Connective Tissue Growth Factor (CTGF) | Pro-fibrotic Growth Factor | Reduced expression | |

| Endothelin-1 (ET-1) | Pro-fibrotic Peptide | Reduced expression | |

| Transforming Growth Factor-beta (TGF-β) | Pro-fibrotic Growth Factor | Reduced expression | |

| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Pro-fibrotic Protein | Reduced expression |

Table 3: Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT02538536)

| Treatment Group | Change in Forced Vital Capacity (FVC) % Predicted at 12 Weeks | p-value | Reference |

| This compound Alone (n=9) | -1.11% | 0.4759 | |

| This compound + Nintedanib (n=16) | +0.06% | 0.9513 | |

| This compound + Pirfenidone (n=16) | -2.69% | 0.0240 |

Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

This is a widely used preclinical model to study pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 0.025 U) is administered on day 0.

-

Treatment: this compound (e.g., 200 mg/kg) or vehicle is administered orally, typically starting at a set time point after bleomycin instillation (e.g., day 7) and continuing for a specified duration (e.g., until day 21).

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis. The severity of fibrosis is often quantified using the Ashcroft scoring system.

-

Gene Expression Analysis: Lung tissue is homogenized for RNA extraction. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key inflammatory and fibrotic markers (e.g., TNF-α, IL-6, MCP-1).

-

Protein Analysis: Lung tissue can be processed for protein extraction and subsequent analysis by Western blotting to determine the levels of proteins such as α-SMA.

-

In Vitro Fibroblast to Myofibroblast Differentiation Assay

This assay is used to assess the direct effect of a compound on the key cellular process of myofibroblast differentiation.

-

Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.

-

Induction of Differentiation: Cells are stimulated with a pro-fibrotic agent, most commonly Transforming Growth Factor-beta (TGF-β), to induce their differentiation into myofibroblasts.

-

Treatment: this compound or vehicle is added to the cell culture medium at various concentrations.

-

Endpoint Analysis:

-

Immunofluorescence Staining: Cells are fixed and stained for α-SMA, a key marker of myofibroblasts. The formation of α-SMA stress fibers is visualized using fluorescence microscopy.

-

Western Blotting: Cell lysates are analyzed by Western blotting to quantify the expression of α-SMA and other fibrosis-related proteins.

-

qPCR: RNA is extracted from the cells to measure the gene expression of ACTA2 (the gene encoding α-SMA) and other relevant genes.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with PBI-4050 in patients with Alström syndrome: study protocol for a phase 2, single-Centre, single-arm, open-label trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Fezagepras: A Technical Analysis of its Impact on Extracellular Matrix Deposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and largely unmet medical need. Fezagepras (formerly PBI-4050) is a small molecule that was investigated for its anti-fibrotic and anti-inflammatory properties. Despite the discontinuation of its clinical development for idiopathic pulmonary fibrosis (IPF) in 2021 due to pharmacokinetic concerns, the preclinical data and the mechanisms it targets remain highly relevant for the development of future anti-fibrotic therapies[1]. This technical guide provides a detailed overview of the proposed mechanisms of action of this compound and related compounds, focusing on their impact on the signaling pathways that drive ECM deposition. It includes a compilation of available quantitative data, detailed experimental protocols for assessing anti-fibrotic activity, and visualizations of the key molecular pathways.

Introduction: The Challenge of Fibrosis and this compound

Fibrosis is a pathological process of excessive scarring that can affect nearly every organ system, leading to organ malfunction and failure. The hallmark of fibrosis is the dysregulated deposition of ECM components, primarily collagens and fibronectin, by activated fibroblasts, known as myofibroblasts[2].

This compound (PBI-4050) emerged as a promising therapeutic candidate with a novel mechanism of action. Preclinical studies demonstrated its ability to attenuate fibrosis in various animal models, including a notable 47% reduction of histological lesions in a murine model of bleomycin-induced lung fibrosis[3]. Clinical development, however, was halted by Liminal BioSciences in June 2021 after a Phase 1 multiple-ascending dose study revealed an unfavorable pharmacokinetic profile at higher doses[4]. While this compound itself may not proceed, its biological targets offer valuable insights for the field.

Mechanism of Action: Targeting the Drivers of Fibrosis

The anti-fibrotic effects of this compound and similar compounds are believed to stem from the modulation of interconnected inflammatory and fibrotic signaling pathways. Two primary mechanisms have been described.

Modulation of Free Fatty Acid Receptors (GPR40/GPR84)

Initial research on this compound identified its unique ability to act as an agonist for GPR40 and an antagonist for GPR84, a pair of receptors previously unrecognized for their central role in fibrosis[5]. This dual activity was shown to regulate the function of key cells involved in fibrosis, including macrophages and fibroblasts. In vitro, this compound markedly reduced the production of pro-fibrotic cytokines like connective tissue growth factor (CTGF) in human dermal fibroblasts stimulated with Transforming Growth Factor-beta (TGF-β).

CCR2/CCR5 Antagonism: A Class Effect

This compound belongs to a class of molecules that also exhibit antagonistic activity against the C-C chemokine receptors CCR2 and CCR5. This dual antagonism is a more broadly studied anti-fibrotic mechanism. Chemokines such as CCL2 (monocyte chemoattractant protein-1) and CCL5 are potent recruiters of inflammatory monocytes and macrophages to sites of tissue injury. By blocking their corresponding receptors, CCR2 and CCR5, these drugs inhibit the infiltration of immune cells that fuel the fibrotic cascade. This reduces the activation of resident fibroblasts and hepatic stellate cells (in the liver), key producers of ECM proteins. The similar compound Cenicriviroc (CVC) has demonstrated this effect in multiple preclinical and clinical studies.

Signaling Pathways in ECM Deposition

The deposition of extracellular matrix is a complex process governed by multiple signaling pathways. This compound and related CCR2/CCR5 antagonists intervene at the inflammatory stage, which is a potent upstream driver of the primary fibrotic pathway mediated by TGF-β.

The Chemokine-Mediated Inflammatory Influx

Tissue injury triggers the release of chemokines like CCL2 and CCL5. These ligands bind to CCR2 and CCR5 on circulating monocytes, leading to their recruitment and differentiation into pro-inflammatory macrophages at the injury site. These macrophages, in turn, release a host of pro-fibrotic mediators, including TGF-β, which directly activate fibroblasts to transform into ECM-producing myofibroblasts.

The TGF-β/Smad Pro-Fibrotic Cascade

TGF-β is the most potent known pro-fibrotic cytokine. Its signaling is considered the central pathway for ECM production. Upon binding to its receptors (TβRI/TβRII) on the surface of fibroblasts, it initiates an intracellular cascade primarily through the phosphorylation of Smad2 and Smad3 proteins. These activated Smads then partner with Smad4, translocate to the nucleus, and act as transcription factors to directly increase the expression of genes encoding ECM proteins, such as COL1A1 (Collagen Type I) and FN1 (Fibronectin).

Quantitative Data on Anti-Fibrotic Efficacy

While extensive quantitative data for this compound is limited due to its discontinued development, preclinical studies provided key insights. Furthermore, clinical trial data from the structurally and mechanistically similar CCR2/CCR5 antagonist, Cenicriviroc, offers a valuable proxy for the potential efficacy of this drug class.

| Compound | Model System | Key Endpoint Measured | Result | Reference |

| This compound (PBI-4050) | Murine Model (Bleomycin-induced lung fibrosis) | Histological Lesions (fibrosis score) | 47% reduction in histological lesions (disrupted lung architecture, alveolar wall thickness) | |

| This compound (PBI-4050) | Human Dermal Fibroblasts (in vitro) | Pro-fibrotic Cytokine Production (post-TGF-β) | Marked reduction in Connective Tissue Growth Factor (CTGF) production | |

| Cenicriviroc (CVC) | Human Clinical Trial (Phase 2b, NASH w/ Fibrosis) | Fibrosis Improvement (≥1 stage, no worsening NASH) | 20% of patients on CVC achieved endpoint vs. 10% on placebo (p=0.02) after 1 year | |

| Cenicriviroc (CVC) | Murine Model (Diet-induced NASH) | Collagen Deposition | Significant reduction in collagen deposition and Collagen Type 1 gene/protein expression (p<0.05) |

Detailed Experimental Protocols

Assessing the impact of a compound on ECM deposition requires specific and validated methodologies. Below are detailed protocols for two fundamental assays used in fibrosis research.

Quantification of Collagen Deposition via Picrosirius Red Staining

This method is the gold standard for visualizing and quantifying collagen in tissue sections. The elongated dye molecules bind specifically to the parallel polypeptide chains of fibrillar collagens, enhancing their natural birefringence under polarized light.

Protocol Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10 minutes each.

-

Immerse slides sequentially in 100%, 95%, and 70% ethanol for 5 minutes each.

-

Rinse thoroughly with distilled water.

-

-

Staining:

-

Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous Picric Acid) for 60 minutes at room temperature. This allows for equilibrium staining.

-

-

Rinsing:

-

Wash slides in two changes of acidified water (e.g., 0.5% acetic acid in water) to remove background staining. Do not use plain water, as this can cause the dye to leach from thinner collagen fibers.

-

-

Dehydration:

-

Dehydrate the sections rapidly through three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear the slides in two changes of xylene and coverslip using a resinous mounting medium.

-

-

Analysis:

-

Visualize under a bright-field or polarized light microscope. Under polarized light, thicker collagen fibers appear yellow-orange, while thinner fibers appear green.

-

Quantify the fibrotic area using image analysis software by measuring the percentage of positively stained area per field of view.

-

Analysis of Fibronectin Expression by Western Blot

Western blotting allows for the semi-quantitative analysis of specific protein levels, such as fibronectin or collagen type I, in cell lysates or tissue homogenates.

Protocol Steps:

-

Sample Preparation (Cell Lysate):

-

Culture cells (e.g., primary human lung fibroblasts) to near confluence.

-

Treat cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 24-48 hours), often in the presence of a pro-fibrotic stimulus like TGF-β (e.g., 5 ng/mL).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Load equal amounts of total protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8% gel for fibronectin).

-

Run electrophoresis to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Fibronectin antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBS-T.

-

Incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBS-T.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

-

Analysis:

-

Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatment groups.

-

Conclusion and Future Directions

The story of this compound highlights the complexities of drug development, where promising preclinical efficacy can be halted by unfavorable pharmacokinetics. However, the scientific investigation into its mechanisms of action has provided valuable knowledge for the field of anti-fibrotic drug discovery. The dual targeting of inflammatory chemokine pathways (via CCR2/CCR5) and fibroblast-specific signaling (via GPR40/GPR84) represents a compelling multi-faceted approach to tackling fibrosis. While this compound will not move forward for IPF, the data strongly supports continued investigation into its targets. Future research should focus on developing compounds with similar multi-target profiles but with optimized pharmacokinetic and safety properties, holding the potential to finally offer effective treatments for patients suffering from debilitating fibrotic diseases.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen Biomarkers Quantify Fibroblast Activity In Vitro and Predict Survival in Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcplive.com [hcplive.com]

The Clinical Development of Fezagepras (PBI-4050): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is a novel, orally active small molecule that was under development by Prometic Life Sciences, later Liminal BioSciences. It was investigated for its potential therapeutic effects in a range of fibrotic and metabolic diseases. The compound was designed to modulate key signaling pathways involved in inflammation and fibrosis. This technical guide provides a comprehensive overview of the clinical development history of this compound, detailing its mechanism of action, preclinical studies, and clinical trial data across its main indications. The development of this compound for its lead indication, Idiopathic Pulmonary Fibrosis (IPF), was ultimately discontinued. This document serves as a scientific record of its development journey.

Mechanism of Action

This compound exerts its biological effects primarily by acting as a dual agonist and antagonist on two G-protein coupled receptors (GPCRs):

-

GPR40 (Free Fatty Acid Receptor 1 - FFAR1) Agonist: Activation of GPR40 is associated with anti-inflammatory and anti-fibrotic effects.

-

GPR84 Antagonist: GPR84 is a pro-inflammatory receptor, and its inhibition by this compound is believed to contribute to the drug's therapeutic potential[1][2].

This dual activity on GPR40 and GPR84 represents a novel therapeutic approach to fibrotic diseases[3]. By simultaneously stimulating the protective GPR40 pathway and inhibiting the deleterious GPR84 pathway, this compound was hypothesized to attenuate fibrosis and inflammation across various tissues, including the lungs, liver, and kidneys[3].

Signaling Pathway

The proposed signaling pathway for this compound's anti-fibrotic action is multifaceted. In hepatic stellate cells, PBI-4050 has been shown to signal through a reduction of intracellular ATP levels, leading to the activation of the LKB1/AMPK pathway and subsequent blockade of mTOR. This cascade results in reduced protein and mRNA levels of α-SMA and connective tissue growth factor, key markers of fibrosis.

Preclinical Development

This compound demonstrated anti-fibrotic and anti-inflammatory activity in a variety of preclinical animal models, which formed the basis for its progression into clinical trials.

Key Preclinical Models and Findings

| Animal Model | Key Findings |

| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Reduced lung tissue scarring, thickening, and inflammation. Lowered levels of molecules that promote tissue scarring[4]. |

| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent) | Attenuated collagen deposition and α-smooth muscle actin (α-SMA) protein levels. |

| Other Fibrosis Models | Showed anti-fibrotic activity in models of kidney, heart, and pancreas fibrosis. |

Experimental Protocols: Preclinical

Bleomycin-Induced Pulmonary Fibrosis Model

-

Objective: To induce lung fibrosis in mice to mimic aspects of human idiopathic pulmonary fibrosis.

-

Methodology:

-

Animal Strain: C57BL/6 mice are commonly used as they are a strong responder strain.

-

Induction: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to anesthetized mice using a microsprayer to ensure delivery to the lungs. Multiple-dose models can also be used to induce a more chronic fibrosis.

-

Treatment: this compound (PBI-4050) is administered orally, typically after the initial inflammatory phase (e.g., after day 7) to assess its anti-fibrotic effects.

-

Analysis: After a set period (e.g., 14-28 days), lungs are harvested for analysis. Key endpoints include:

-

Histopathology: Staining with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

-

Hydroxyproline Assay: A quantitative measure of collagen content in the lung tissue.

-

Gene Expression Analysis: RT-qPCR for markers of fibrosis such as collagen I, α-SMA, and TGF-β.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: To assess inflammatory cell infiltration.

-

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

-

Objective: To induce liver fibrosis in rodents to study the efficacy of anti-fibrotic agents.

-

Methodology:

-

Animal Strain: Commonly performed in rats or mice.

-

Induction: CCl4 is typically administered via intraperitoneal injection (e.g., 1.5 mL/kg diluted in olive oil) twice a week for a period of 4-8 weeks to induce significant fibrosis.

-

Treatment: this compound is administered orally during the induction period.

-

Analysis: Livers are harvested for analysis. Key endpoints include:

-

Histopathology: Sirius Red staining for collagen and immunohistochemistry for α-SMA to identify activated hepatic stellate cells.

-

Biochemical Analysis: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Gene and Protein Expression: Analysis of fibrotic markers in liver tissue.

-

-

Clinical Development Program

This compound was evaluated in Phase 2 clinical trials for several indications, with the lead program being Idiopathic Pulmonary Fibrosis (IPF).

Idiopathic Pulmonary Fibrosis (IPF)

Phase 2 Open-Label Study (NCT02538536)

-

Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in patients with IPF.

-

Study Design: A 12-week, open-label, single-arm study conducted at six sites in Canada.

-

Patient Population: 40 patients aged 40 and older with a confirmed diagnosis of IPF.

-

Treatment Arms:

-

This compound 800 mg once daily (monotherapy) (n=9).

-

This compound 800 mg once daily + Nintedanib (n=16).

-

This compound 800 mg once daily + Pirfenidone (n=16).

-

-

Key Efficacy Endpoint: Change in Forced Vital Capacity (FVC).

Quantitative Data from Phase 2 IPF Study

| Treatment Group | Mean Change in FVC from Baseline to Week 12 |

| This compound Monotherapy | Stable |

| This compound + Nintedanib | Stable |

| This compound + Pirfenidone | Significant Decrease |

-

Pharmacokinetics: The pharmacokinetic profile of this compound was similar when administered alone or with nintedanib. However, co-administration with pirfenidone resulted in reduced absorption and a shorter half-life of this compound, suggesting a drug-drug interaction.

-

Safety and Tolerability: this compound was generally well-tolerated alone or in combination with nintedanib or pirfenidone. The most common side effect was diarrhea.

Discontinuation of IPF Program

In June 2021, Liminal BioSciences announced the discontinuation of the clinical development of this compound for IPF. This decision was based on interim data from a Phase 1 multiple-ascending dose trial (NCT04695041) in healthy volunteers, which revealed an unfavorable pharmacokinetic profile at higher doses. The company stated that the decision was not due to any safety concerns. The development was officially terminated in July 2022.

Alström Syndrome

Phase 2 Open-Label Study (NCT02739217)

-

Objective: To evaluate the safety and anti-inflammatory/anti-fibrotic activity of this compound in patients with Alström syndrome, a rare genetic disorder characterized by multi-organ fibrosis.

-

Study Design: A single-center, single-arm, open-label trial.

-

Patient Population: Approximately 18 patients with a confirmed diagnosis of Alström syndrome.

-

Treatment: this compound 800 mg once daily for an initial 24 weeks, with an optional extension.

-

Key Efficacy Endpoints: Assessments of liver and cardiac fibrosis via imaging (FibroScan, MRI) and biomarkers.

-

Key Findings: Interim results suggested a clinical benefit, with a reduction in cardiac fibrosis and an improvement or stabilization of liver stiffness in a majority of patients treated for at least 36 weeks. The treatment was well-tolerated with no drug-related serious adverse events.

Type 2 Diabetes with Metabolic Syndrome

Phase 2 Open-Label Study (NCT02562573)

-

Objective: To evaluate the safety and tolerability of this compound in patients with type 2 diabetes and metabolic syndrome.

-

Study Design: An open-label, single-arm study in Canada.

-

Patient Population: Patients with a clinical diagnosis of type 2 diabetes with an HbA1c level between 7% and 10% and on stable antidiabetic therapy.

-

Treatment: this compound 800 mg once daily.

-

Key Findings: The study met its primary and secondary endpoints, demonstrating a statistically significant reduction in HbA1c levels.

A subsequent placebo-controlled, dose-ranging Phase 2 study (NCT03081598) was initiated but was later terminated.

Experimental Workflows

Clinical Trial Workflow: Phase 2 IPF Study (NCT02538536)

Conclusion

The clinical development of this compound (PBI-4050) provided valuable insights into the potential of targeting the GPR40/GPR84 axis for the treatment of fibrotic and metabolic diseases. Preclinical studies demonstrated promising anti-fibrotic and anti-inflammatory effects across multiple organ systems. Phase 2 clinical trials in Alström syndrome and type 2 diabetes with metabolic syndrome also showed encouraging results. However, the development for the lead indication, Idiopathic Pulmonary Fibrosis, was halted due to an unfavorable pharmacokinetic profile discovered in a Phase 1 multiple-ascending dose study. While the journey of this compound as a therapeutic candidate has concluded, the scientific knowledge gained from its development may inform future research and the development of new therapies for fibrosis and related conditions.

References

- 1. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

Methodological & Application

Application Notes and Protocols for Fezagepras in In Vitro Fibrosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that was under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] Although its clinical development was halted due to pharmacokinetic concerns, the compound's mechanism of action remains of interest for researchers studying fibrosis.[2] this compound is understood to exert its anti-inflammatory and anti-fibrotic effects by modulating the activity of multiple receptors, primarily the free fatty acid receptor 1 (FFAR1) and the peroxisome proliferator-activated receptor alpha (PPARα).[3] These receptors are involved in metabolic, inflammatory, and fibrotic signaling pathways.

These application notes provide detailed protocols for evaluating the anti-fibrotic potential of this compound and similar compounds in established in vitro models of fibrosis. The protocols are based on methodologies used for other FFAR1 and PPARα agonists in fibrosis research.

Mechanism of Action: Signaling Pathways

This compound is proposed to mitigate fibrosis through the activation of FFAR1 and PPARα, which in turn modulate downstream signaling cascades that are crucial in the pathogenesis of fibrosis.

-

FFAR1 Activation: As a G-protein coupled receptor, FFAR1 activation by an agonist like this compound can initiate signaling through Gq and Gi pathways. This leads to an increase in intracellular calcium and the modulation of other signaling molecules, which can ultimately interfere with pro-fibrotic processes.

-

PPARα Activation: PPARα is a nuclear receptor that, when activated, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs). This complex regulates the transcription of genes involved in lipid metabolism and inflammation. In the context of fibrosis, PPARα activation has been shown to antagonize the pro-fibrotic signaling of transforming growth factor-beta (TGF-β), a key cytokine in fibrosis development. This interference can occur through mechanisms such as inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-β signaling.

Caption: Signaling pathways of this compound via FFAR1 and PPARα activation.

Experimental Protocols

The following protocols describe common in vitro assays to assess the anti-fibrotic effects of compounds like this compound.

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is fundamental for studying fibrosis as it models the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a key event in the progression of fibrotic diseases.

Objective: To determine the effect of this compound on the TGF-β1-induced differentiation of primary human lung fibroblasts into myofibroblasts.

Materials:

-

Primary human lung fibroblasts (e.g., from commercial sources)

-

Fibroblast growth medium (FGM)

-

Dulbecco's Modified Eagle Medium (DMEM) with 0.5% fetal bovine serum (FBS)

-

Recombinant human TGF-β1

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine serum albumin (BSA) for blocking

-

Primary antibody: anti-alpha-smooth muscle actin (α-SMA)

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

96-well imaging plates

Procedure:

-

Cell Seeding: Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000-10,000 cells per well in FGM.

-

Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Starvation: Replace the FGM with DMEM containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM with 0.5% FBS.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anti-fibrotic compound).

-

-

Induction of Fibrosis: Add recombinant human TGF-β1 to all wells (except for the negative control) to a final concentration of 5 ng/mL to induce myofibroblast differentiation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with anti-α-SMA primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of α-SMA staining per cell (normalized to the number of nuclei stained with DAPI).

-

References

- 1. The Role of PPARs in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. It takes two peroxisome proliferator-activated receptors (PPAR-β/δ and PPAR-γ) to tango idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective Effect of a New FFAR1 Agonist—N-Alkylated Isobornylamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fezagepras in a Bleomycin-Induced Lung Fibrosis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis. The bleomycin-induced lung fibrosis mouse model is a widely used and well-established preclinical model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapeutic agents.[1][2] Fezagepras (formerly PBI-4050) is a novel small molecule with anti-inflammatory and anti-fibrotic properties that has been evaluated in this model.[3][4] These application notes provide a detailed overview of the use of this compound in the bleomycin-induced lung fibrosis mouse model, including experimental protocols, data presentation, and visualization of the proposed mechanism of action.

Mechanism of Action

This compound is an orally active small molecule that modulates the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[4] Its primary targets are free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor alpha (PPAR-α). In the context of lung fibrosis, activation of PPAR-α has been shown to inhibit the fibrotic response. The anti-fibrotic effects of this compound are attributed to its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key cell type responsible for the excessive deposition of extracellular matrix proteins, such as collagen, in the lungs. Furthermore, this compound has been shown to reduce the expression of pro-inflammatory and pro-fibrotic markers.

Data Presentation

The following tables summarize the expected quantitative outcomes from treating bleomycin-induced lung fibrosis in mice with this compound. The data presented is a composite representation based on the reported effects of this compound and typical results from this animal model.

Table 1: Histopathological Assessment of Lung Fibrosis

| Treatment Group | Mean Ashcroft Score (± SEM) | Description |

| Saline Control | 0.5 ± 0.2 | Normal lung architecture. |

| Bleomycin + Vehicle | 5.5 ± 0.8 | Severe fibrosis with distorted lung architecture and extensive collagen deposition. |

| Bleomycin + this compound | 2.5 ± 0.6 | Marked reduction in fibrosis with preservation of alveolar structures. |

The Ashcroft scoring system is a semi-quantitative method used to evaluate the severity of lung fibrosis in histological sections, with scores ranging from 0 (normal) to 8 (total fibrosis).

Table 2: Quantification of Lung Collagen Content

| Treatment Group | Hydroxyproline Content (µ g/lung ) (± SEM) | Percent Inhibition of Collagen Deposition |

| Saline Control | 150 ± 25 | - |

| Bleomycin + Vehicle | 450 ± 50 | 0% |

| Bleomycin + this compound | 250 ± 40 | 67% |

Hydroxyproline is an amino acid that is a major component of collagen, and its quantification is a standard method for assessing the total collagen content in lung tissue.

Table 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cell Count (x10^5) (± SEM) | Macrophage Count (x10^5) (± SEM) | Neutrophil Count (x10^5) (± SEM) |

| Saline Control | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.1 ± 0.05 |

| Bleomycin + Vehicle | 8.0 ± 1.5 | 4.0 ± 0.8 | 3.5 ± 0.7 |

| Bleomycin + this compound | 3.0 ± 0.7 | 2.0 ± 0.5 | 0.8 ± 0.3 |

BALF analysis provides insights into the inflammatory cell infiltrate in the lungs.

Experimental Protocols

Protocol 1: Bleomycin-Induced Lung Fibrosis Mouse Model

1. Animals:

-

C57BL/6 mice (male, 8-10 weeks old) are commonly used as they are susceptible to bleomycin-induced fibrosis.

2. Materials:

-

Bleomycin sulfate (pharmaceutical grade)

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device (e.g., MicroSprayer)

3. Procedure:

-

Anesthetize the mice using isoflurane.

-

Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate at a dose of 1.5 - 3.0 U/kg body weight, dissolved in 50 µL of sterile saline. The control group receives 50 µL of sterile saline.

-

Monitor the animals daily for weight loss and signs of distress. A body weight loss of up to 20% is expected in the bleomycin-treated group.

-

The fibrotic phase typically develops over 14 to 28 days.

Protocol 2: Administration of this compound

1. Materials:

-